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molecular formula C14H17N3OS B8744666 5-Thiazolecarboxamide, 2-amino-4-methyl-N-(2,4,6-trimethylphenyl)- CAS No. 21697-42-7

5-Thiazolecarboxamide, 2-amino-4-methyl-N-(2,4,6-trimethylphenyl)-

Cat. No. B8744666
M. Wt: 275.37 g/mol
InChI Key: NJHVQEJXKUFUMU-UHFFFAOYSA-N
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Patent
US07091223B2

Procedure details

A solution of [5-[[(2,4,6-Trimethylphenyl)amino]carbonyl]-4-methyl-2-thiazolyl]carbamic acid, 1,1-dimethylethyl ester (10 g, 26.63 mmol) in trifluoroacetic acid (100 mL) was stirred at rt for 3 h. The solution was concentrated under reduced pressure and the residue was diluted with EtOAc (700 mL), washed with 5% aq. KHCO3 solution (400 mL, 2×), water, and brine; dried (MgSO4), filtered and concentrated. The residue was washed with ether (200 mL) and acetonitrile (100 mL) to obtain the title compound (6.7 g, 91%) as a white solid.
Name
[5-[[(2,4,6-Trimethylphenyl)amino]carbonyl]-4-methyl-2-thiazolyl]carbamic acid, 1,1-dimethylethyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[NH:10][C:11]([C:13]1[S:17][C:16]([NH:18]C(=O)OC(C)(C)C)=[N:15][C:14]=1[CH3:26])=[O:12]>FC(F)(F)C(O)=O>[NH2:18][C:16]1[S:17][C:13]([C:11]([NH:10][C:3]2[C:4]([CH3:9])=[CH:5][C:6]([CH3:8])=[CH:7][C:2]=2[CH3:1])=[O:12])=[C:14]([CH3:26])[N:15]=1

Inputs

Step One
Name
[5-[[(2,4,6-Trimethylphenyl)amino]carbonyl]-4-methyl-2-thiazolyl]carbamic acid, 1,1-dimethylethyl ester
Quantity
10 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)NC(=O)C1=C(N=C(S1)NC(OC(C)(C)C)=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with EtOAc (700 mL)
WASH
Type
WASH
Details
washed with 5% aq. KHCO3 solution (400 mL, 2×), water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue was washed with ether (200 mL) and acetonitrile (100 mL)

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=C(N1)C)C(=O)NC1=C(C=C(C=C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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